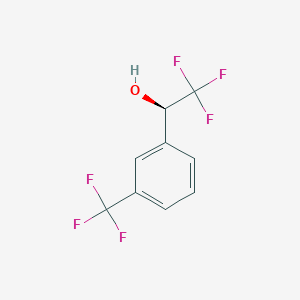

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol

Beschreibung

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group at the 3-position of the phenyl ring and a trifluoroethyl alcohol moiety. Its molecular formula is C₉H₆F₆O, with a molecular weight of 244.14 g/mol (CAS: 244137-97-9; UC359 in ). The compound is commercially available in high-purity forms (≥99%) and is utilized as a chiral building block in pharmaceutical and agrochemical synthesis .

The stereochemistry (R-configuration) is critical for enantioselective applications, such as asymmetric catalysis or chiral resolution.

Eigenschaften

Molekularformel |

C9H6F6O |

|---|---|

Molekulargewicht |

244.13 g/mol |

IUPAC-Name |

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1 |

InChI-Schlüssel |

BSMNENKVFMPEGA-SSDOTTSWSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)O |

Kanonische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves asymmetric transfer hydrogenation. This process uses a chiral catalyst to reduce a ketone precursor to the desired alcohol with high enantiomeric purity . The reaction conditions often include the use of a ruthenium-based catalyst and a hydrogen donor such as isopropanol under mild temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The trifluoroethanol moiety enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions. A study involving structurally similar trifluoromethyl(indolyl)phenylmethanols demonstrated that such compounds undergo nucleophilic additions in aqueous conditions with catalytic K₂CO₃ and n-Bu₄PBr, achieving yields >90% .

Key Reaction Parameters (Analogy-Based):

| Parameter | Value/Description |

|---|---|

| Catalyst | K₂CO₃ (15 mol %), n-Bu₄PBr (15 mol %) |

| Solvent | Water |

| Temperature | Room temperature (~25°C) |

| Yield Range | 89–98% |

For the target compound, analogous reactivity is expected, with nucleophiles (e.g., amines, thiols) attacking the benzylic carbon. Steric hindrance from the 3-(trifluoromethyl)phenyl group may slightly reduce reaction rates compared to less-substituted analogs.

Solvolysis and Stability

Fluorinated alcohols like this compound exhibit enhanced solvolysis rates due to the electron-withdrawing trifluoromethyl groups stabilizing transition states. A solvolysis study on 2,2,2-trifluoro-1-(3-chlorophenyl)ethyl derivatives revealed:

-

Bilinear Yukawa–Tsuno correlations with ρ = −4.81 to −6.19, indicating strong sensitivity to substituent electronic effects.

-

Rate acceleration in 80% aqueous ethanol, attributed to polar solvent effects stabilizing charged intermediates.

Hypothesized Solvolysis Pathway:

-

Deprotonation : Acidic hydroxyl group (–OH) deprotonates in basic media.

-

Carbocation Formation : Stabilized by adjacent trifluoromethyl groups.

-

Nucleophilic Attack : Solvent (e.g., ethanol, water) attacks the carbocation.

Reduction to Amines

The hydroxyl group can be reduced to an amine, forming derivatives like (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. PubChem data confirms the existence of this amine derivative (CID 28496032), synthesized via catalytic hydrogenation or Staudinger-type reactions .

Example Reduction Pathway:

Key Properties of the Amine Derivative:

Esterification and Etherification

The hydroxyl group participates in esterification (e.g., with acyl chlorides) and etherification (e.g., with alkyl halides). For example:

Factors Influencing Reactivity:

-

Acidity : Enhanced by trifluoromethyl groups (pKa ≈ 12–14, similar to trifluoroethanol).

-

Steric Effects : Bulky 3-(trifluoromethyl)phenyl group may slow reaction kinetics.

Oxidation to Ketones

Controlled oxidation of the benzylic alcohol could yield a trifluoromethyl ketone, though the electron-deficient nature of the carbonyl may complicate isolation.

Comparative Reactivity Table

| Reaction Type | Expected Reactivity vs. Non-Fluorinated Analogs | Key Influencing Factor |

|---|---|---|

| Nucleophilic Substitution | Higher (due to carbocation stabilization) | Trifluoromethyl electron withdrawal |

| Solvolysis | Accelerated | Polar solvent compatibility |

| Reduction | Comparable | Catalyst selectivity |

Stereochemical Considerations

The (R)-configuration influences asymmetric synthesis outcomes. For instance, chiral catalysts or enzymes may exhibit enantioselectivity in modifying this compound.

Wissenschaftliche Forschungsanwendungen

®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is widely used in scientific research, particularly in the fields of:

Chemistry: As a chiral building block for the synthesis of complex molecules.

Biology: In the study of enzyme-catalyzed reactions and chiral recognition processes.

Industry: In the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The compound exerts its effects primarily through its role as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists work by blocking the action of substance P, a neuropeptide involved in the transmission of pain and the induction of vomiting . The molecular targets include the NK-1 receptors, which are G-protein-coupled receptors found in the central and peripheral nervous systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol with key analogs:

Key Observations

Substituent Effects :

- The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with ethoxy () or cyclopropyl () groups.

- Electron-withdrawing vs. donating groups : The trifluoromethyl group decreases electron density on the aromatic ring, favoring electrophilic substitution at specific positions. In contrast, ethoxy substituents () increase electron density, altering reactivity .

Stereochemical Considerations: The R-configuration is critical for enantioselective applications. For example, (S)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol () is used for chiral discrimination in NMR, highlighting the importance of stereochemistry in analytical chemistry .

Synthetic Routes :

- Asymmetric transfer hydrogenation () using Ru/Rh catalysts is a common method for synthesizing enantiopure trifluoromethyl alcohols. This approach achieves high enantiomeric excess (ee) and yield compared to racemic methods .

Applications: Pharmaceutical intermediates: Amino derivatives (e.g., (R)-2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, ) are used in drug discovery . Chiral resolution: Bulky analogs like (S)-TFAE () demonstrate the utility of fluorinated alcohols in resolving enantiomers .

Biologische Aktivität

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of compounds, making them more lipophilic and potentially improving their interactions with biological targets.

- Molecular Formula : C9H6F6O

- Molecular Weight : 238.14 g/mol

- CAS Number : 61644993

- IUPAC Name : (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol

Biological Activity Overview

Research on the biological activity of (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol suggests several potential therapeutic applications:

1. Antimicrobial Activity

Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties. The introduction of trifluoromethyl groups can increase the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets.

2. Anticancer Properties

Fluorinated compounds have been investigated for their anticancer activities. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has shown promise in preliminary studies targeting specific cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of certain trifluoromethylated compounds. Initial findings suggest that (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol may exert protective effects against neurodegenerative conditions by modulating oxidative stress pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published by the American Chemical Society, (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol was evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways and inhibits key signaling cascades involved in tumor growth .

The biological activity of (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular metabolism and proliferation.

- Membrane Interaction : The lipophilic nature of the trifluoromethyl groups enhances membrane permeability, allowing better access to intracellular targets.

Q & A

Q. Methodological Approach :

- NMR : Discrepancies in H/F NMR chemical shifts may arise from solvent effects or trace impurities. Use deuterated solvents (CDCl or DMSO-d) and compare with literature data from PubChem or NIST .

- HRMS : Ensure calibration with internal standards (e.g., sodium formate). For example, the molecular ion [M+Na] should match theoretical values within 2 ppm. Discrepancies >5 ppm suggest incomplete purification or degradation .

What computational methods are suitable for studying the compound’s conformational stability and intermolecular interactions?

Q. Advanced Strategy :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate torsional barriers for the hydroxyl and trifluoromethyl groups.

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict aggregation behavior. Polarizable force fields (e.g., AMOEBA) improve accuracy for fluorinated systems .

How does the compound’s thermodynamic stability impact its storage and handling in laboratory settings?

Q. Key Considerations :

- Thermal Stability : Differential scanning calorimetry (DSC) data show decomposition onset at ~150°C. Store at −20°C under inert gas (Ar/N) to prevent hydrolysis of the hydroxyl group .

- Hygroscopicity : Karl Fischer titration reveals moderate hygroscopicity (0.5% w/w HO at 25°C). Use molecular sieves in storage vials .

What experimental designs address limitations in assessing the compound’s biological activity (e.g., enzyme inhibition)?

Q. Advanced Experimental Design :

- Dose-Response Variability : Use a high-throughput screening (HTS) platform with triplicate measurements to mitigate false positives/negatives. Include positive controls (e.g., known CYP450 inhibitors) .

- Matrix Effects : Pre-treat biological samples with solid-phase extraction (SPE) to remove interferents. LC-MS/MS quantification ensures specificity for metabolite profiling .

How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding motifs?

Q. Crystallography Protocol :

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structures. Hydrogen bonds are identified via O–H···F interactions (2.6–3.0 Å) .

- Software : SHELXL for refinement; Mercury for visualization of packing diagrams and π-π stacking with the trifluoromethylphenyl group .

What safety protocols are critical for handling this compound given its fluorinated structure?

Q. Safety Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification steps due to potential release of HF vapors under acidic conditions .

- Waste Disposal : Neutralize with calcium carbonate before disposal. Collect fluorinated waste separately for incineration at >1000°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.